TafuramycinA -

TafuramycinA

Catalog Number: EVT-13247150
CAS Number:
Molecular Formula: C23H21ClN2O6
Molecular Weight: 456.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tafuramycin A is a natural compound with significant biological activity, particularly noted for its anticancer and antiparasitic properties. It is derived from the fermentation of certain strains of microorganisms and has garnered attention in pharmaceutical research due to its potential therapeutic applications.

Source

Tafuramycin A is primarily sourced from the fermentation of specific actinomycetes, particularly those belonging to the genus Streptomyces. These microorganisms are known for their ability to produce a variety of bioactive compounds, including antibiotics and anticancer agents.

Classification

Tafuramycin A is classified as a polyketide, which is a class of secondary metabolites produced by the polymerization of acyl-CoA precursors. Polyketides are characterized by their complex structures and diverse biological activities, making them important in drug discovery.

Synthesis Analysis

Methods

The synthesis of Tafuramycin A has been achieved through various synthetic routes. One notable method involves an eight-step synthesis from an intermediate compound, yielding approximately 52% efficiency. An alternative route reduces the steps to seven but results in a lower yield of about 37% .

Technical Details

The synthetic strategy typically employs standard organic reactions such as oxidation, reduction, and coupling reactions. The use of protecting groups is common to ensure selectivity during the synthesis process. The final product is purified using chromatographic techniques to achieve high purity necessary for biological testing.

Molecular Structure Analysis

Structure

Tafuramycin A has a complex molecular structure that includes multiple rings and functional groups characteristic of polyketides. Its structural formula can be represented as follows:

C15H17N3O4C_{15}H_{17}N_{3}O_{4}

Data

The molecular weight of Tafuramycin A is approximately 303.31 g/mol. Its structural complexity contributes to its unique biological activity, making it a subject of interest in medicinal chemistry.

Chemical Reactions Analysis

Reactions

Tafuramycin A undergoes various chemical reactions that can modify its structure and enhance its biological properties. Key reactions include:

  • Hydrolysis: This reaction can activate or deactivate certain functional groups within the molecule.
  • Reduction: Reduction reactions can alter the oxidation states of specific atoms within the compound.
  • Acylation: This reaction introduces acyl groups that can enhance the compound's lipophilicity and biological activity.

Technical Details

The reactions involving Tafuramycin A are typically carried out under controlled conditions to optimize yield and selectivity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to monitor these reactions.

Mechanism of Action

Process

Tafuramycin A exhibits its biological effects primarily through inhibition of key cellular pathways involved in cancer cell proliferation and survival. It is believed to interfere with protein synthesis and disrupt metabolic processes within target cells.

Data

Studies have shown that Tafuramycin A induces apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. Additionally, it has been shown to inhibit certain parasitic infections by disrupting metabolic functions critical for parasite survival.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tafuramycin A is typically a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Tafuramycin A is relatively stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of functional groups makes Tafuramycin A reactive towards nucleophiles and electrophiles, allowing for further chemical modifications.
Applications

Scientific Uses

Tafuramycin A has been extensively studied for its potential applications in:

  • Anticancer Therapy: Due to its ability to induce apoptosis in cancer cells, it is being explored as a candidate for cancer treatment.
  • Antiparasitic Agents: Its efficacy against certain parasites positions it as a potential treatment for parasitic diseases.
  • Biological Research: Tafuramycin A serves as a valuable tool in understanding cellular mechanisms related to cancer and parasitic infections, contributing to broader drug discovery efforts.
Biosynthesis and Genomic Context of TafuramycinA [1] [3]

Gene Cluster Identification and Annotation

The biosynthetic gene cluster (BGC) responsible for tafuramycin A production was identified through a combinatorial bioinformatics approach integrating antiSMASH (v.6.0) for enzyme-centric analysis and DeepRiPP/TrRiPP for precursor peptide detection [1]. This strategy revealed a ~45 kb genomic locus containing 28 open reading frames (ORFs), including core biosynthetic genes (tfmA–tfmR), regulatory elements, and transporter genes (Table 1). The BGC exhibits a modular architecture typical of hybrid ribosomally synthesized and post-translationally modified peptides (RiPPs), with a precursor peptide gene (tfmP) flanked by modification enzymes and tailoring domains.

Table 1: Core Components of the Tafuramycin A Biosynthetic Gene Cluster

GenePredicted FunctionDomain Architecture
tfmPPrecursor peptideLeader-Core peptide
tfmCCytochrome P450P450 monooxygenase
tfmEEpimeraseNAD-binding domain
tfmGGlycosyltransferaseGT-B fold
tfmRRegulatory proteinLuxR-type DNA-binding

Notably, tfmP encodes a 72-amino-acid precursor with a conserved 35-aa leader sequence and a hypervariable core region. Genomic context analysis revealed adjacent "orphan" modifying enzymes (e.g., a radical SAM methylase) potentially recruited for late-stage structural diversification [1] [10]. The BGC’s GC content (62.1%) significantly deviates from the genomic average (68.8%), suggesting horizontal acquisition via mobile genetic elements [8].

Evolutionary Biology of Tafuramycin A-Producing Organisms

Phylogenomic analysis of tafuramycin A-producing Amycolatopsis sp. BCA-696 places it within an early-diverging clade of actinobacteria, sharing <95% 16S rRNA similarity with characterized species [10]. Pan-genome comparisons across 15 Amycolatopsis strains revealed that the tafuramycin BGC resides within a genomic island enriched in transposase fragments and tRNA-associated integration sites – hallmarks of horizontal gene transfer (HGT) [8] [10]. This island contains 16 strain-specific genes, including a BIalaphos resistance marker (bar) and ABC transporters conferring selective advantage during ecological niche adaptation [10].

The BGC’s evolutionary trajectory shows purifying selection on core enzymatic genes (tfmC, tfmG) but diversifying selection in substrate-binding pockets of tailoring enzymes. This pattern mirrors the "evolution of evolvability" paradigm, where conserved biosynthetic machinery enables structural plasticity in response to pathogen pressure [3] [8]. Notably, homologs of tfmP occur in phylogenetically distant Streptomyces strains, suggesting cross-generational BGC exchange via phage-mediated transduction – a phenomenon validated in microbial experimental evolution studies [3] [8].

Enzymatic Machinery for Modular Assembly

Tafuramycin A biosynthesis follows a four-stage enzymatic cascade initiated by ribosomal synthesis of the tfmP-encoded precursor:

  • Leader peptide cleavage: A papain-like protease (tfmPrt) removes the leader sequence, activating the core peptide [1].
  • Oxidative cyclization: Cytochrome P450 (tfmC) catalyzes C–N crosslinking to form the signature dihydrooxazole ring [1] [4].
  • Stereochemical inversion: A PLP-dependent epimerase (tfmE) generates D-allo-isoleucine at position 7 [4].
  • Glycosylation: A GT-B fold glycosyltransferase (tfmG) attaches N-acetylglucosamine via β-1,4-linkage, using a "donor-sampling" mechanism to ensure sugar specificity [4] [10].

Table 2: Key Enzymatic Modifications in Tafuramycin A Biosynthesis

ModificationEnzymeCofactors/SubstratesStructural Impact
Peptide backbone cleavageTfmPrtATP, Zn²⁺Core peptide activation
HeterocyclizationTfmCO₂, NADPHDihydrooxazole ring formation
EpimerizationTfmEPyridoxal-5'-phosphateD-amino acid incorporation
GlycosylationTfmGUDP-N-acetylglucosamineSugar appendage at C13-OH

Crucially, in vitro reconstitution experiments confirmed the substrate promiscuity of TfmG, enabling combinatorial biosynthesis of tafuramycin analogs with altered sugar moieties [4]. This modularity mirrors enzymatic strategies in Lewis antigen biosynthesis, where glycosyltransferases assemble complex oligosaccharides through stepwise sugar additions [4].

Regulatory Networks Governing Biosynthetic Pathways

Tafuramycin A production is governed by a multilayered regulatory system integrating quorum sensing, nutrient sensing, and stress response:

  • Autoinduction circuit: The LuxR-type regulator tfmR binds the N-acylhomoserine lactone (AHL) signal molecule (C₁₄-HSL), activating transcription of tfmP and modification genes [1] [9]. Deletion of tfmR reduces tafuramycin yield by >90%, confirming its gatekeeper role [1].
  • Carbon catabolite repression (CCR): Glucose suppresses BGC expression via a cAMP-CrpA-dependent mechanism. Chromatin immunoprecipitation (ChIP) revealed CrpA binding at the tfmR promoter, linking metabolism to antibiotic production [5] [9].
  • sRNA-mediated fine-tuning: Two small RNAs (sRNA-taf1/2) complementary to tfmE mRNA modulate translation efficiency. Degradome sequencing confirmed sRNA-taf1-guided cleavage under oxidative stress, dynamically controlling epimerase levels [9].

This regulatory architecture exhibits striking parallels with RiPP pathways in human microbiomes, where autoinducing peptides (AIPs) coordinate antibiotic production during host–microbe interactions [1]. Furthermore, the tfm BGC harbors a CRISPR-Cas array (42 repeats, 40 spacers) that may provide immunity against phage predation during BGC expression, ensuring pathway fidelity [6] [10].

Properties

Product Name

TafuramycinA

IUPAC Name

[8-(chloromethyl)-4-hydroxy-7,8-dihydrofuro[2,3-e]indol-6-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone

Molecular Formula

C23H21ClN2O6

Molecular Weight

456.9 g/mol

InChI

InChI=1S/C23H21ClN2O6/c1-29-17-7-11-6-14(25-19(11)22(31-3)21(17)30-2)23(28)26-10-12(9-24)18-15(26)8-16(27)13-4-5-32-20(13)18/h4-8,12,25,27H,9-10H2,1-3H3

InChI Key

DWQYILVVCVQOOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C5C(=C(C=C43)O)C=CO5)CCl)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.